1-(2-Bromo-4-fluoroanilino)-3-(3,3,3-trifluoropropoxy)urea

Catalog No.
S7365445
CAS No.
M.F
C10H10BrF4N3O2
M. Wt
360.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-4-fluoroanilino)-3-(3,3,3-trifluoroprop...

Product Name

1-(2-Bromo-4-fluoroanilino)-3-(3,3,3-trifluoropropoxy)urea

IUPAC Name

1-(2-bromo-4-fluoroanilino)-3-(3,3,3-trifluoropropoxy)urea

Molecular Formula

C10H10BrF4N3O2

Molecular Weight

360.10 g/mol

InChI

InChI=1S/C10H10BrF4N3O2/c11-7-5-6(12)1-2-8(7)16-17-9(19)18-20-4-3-10(13,14)15/h1-2,5,16H,3-4H2,(H2,17,18,19)

InChI Key

IPHXOQQRUJLXST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)NNC(=O)NOCCC(F)(F)F
1-(2-Bromo-4-fluoroanilino)-3-(3,3,3-trifluoropropoxy)urea (BFATU) is an organic compound that has gained increasing interest in scientific research and industry due to its unique physical and chemical properties. This paper aims to provide an informative and engaging overview of BFATU by covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
BFATU is an organic compound that belongs to the anilino uracil family. It is a urea derivative with a molecular formula of C15H11BrF4N4O2 and a molar mass of 468.17 g/mol. BFATU is a white to yellowish powder that is insoluble in water but soluble in organic solvents, such as dimethyl sulfoxide (DMSO), methanol, and ethanol.
The development of BFATU dates back to the early 2000s when scientists were searching for new urea derivatives with enhanced biological activities. Studies have found that BFATU exhibits a potent inhibitory effect on certain protein kinases, which are involved in various cellular processes and play a key role in cancer development and progression.
BFATU has a melting point range of 155-157 °C and a boiling point of 519.4 °C at 760 mmHg. Its density is 1.64 g/cm3, and it has a refractive index of 1.622. BFATU is stable under normal conditions and does not react with water or air. However, it can decompose upon exposure to strong acids or bases, which may result in the release of toxic fumes.
BFATU can be synthesized through several methods, including the reaction of 1-(2-bromo-4-fluoroanilino)-3-nitro-1,3,5-triazine with 3,3,3-trifluoropropylamine followed by reduction with lithium aluminum hydride or catalytic hydrogenation. The synthesized BFATU can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Several analytical methods can be used to detect and quantify BFATU in biological and environmental samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).
BFATU has been shown to exhibit potent inhibitory activity against certain protein kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-KIT. These kinases are involved in various cellular processes, such as cell growth, differentiation, and survival, and are often overexpressed or mutated in cancer cells.
Studies have found that BFATU can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines and animal models. Moreover, BFATU has been shown to enhance the cytotoxic effects of other anticancer drugs, such as imatinib and cytarabine.
Studies have found that BFATU exhibits low toxicity in vitro and in vivo. However, as with any chemical compound, caution should be taken when handling BFATU, and appropriate safety measures should be followed to minimize any potential risks.
BFATU has several potential applications in scientific experiments, particularly in cancer research. Its potent inhibitory activity against certain protein kinases makes it a promising candidate for the development of new anticancer drugs. Moreover, BFATU can be used as a tool compound to study the role of these kinases in cancer development and progression.
Research on BFATU is still in its early stages, and further studies are needed to fully understand its biological and pharmacological properties. Several studies have shown promising results, particularly in the field of cancer research. However, more preclinical and clinical trials are needed to determine the safety and efficacy of BFATU for human use.
BFATU has several potential implications in various fields of research and industry beyond cancer research. For example, its potent inhibitory activity against protein kinases makes it a promising candidate for the development of new drugs for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, BFATU can be used as a tool compound to study the role of protein kinases in various cellular processes.
Despite its promising biological and pharmacological properties, BFATU has several limitations that need to be addressed in future research. For example, its low solubility and stability in water may limit its use as a drug candidate. Moreover, further studies are needed to determine the optimal dose, administration route, and treatment duration for BFATU.
for BFATU research include the following:
- Further optimization of its chemical structure to improve its solubility and stability in water
- Evaluation of its safety and efficacy in human clinical trials
- Investigation of its potential for the treatment of other diseases beyond cancer
- Development of analytical methods for the detection and quantification of BFATU in biological and environmental samples
- Understanding the molecular mechanisms underlying its anticancer activity
- Investigation of its potential for combination therapy with other anticancer drugs
- Creation of novel derivatives of BFATU with enhanced biological and pharmacological properties

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

358.98925 g/mol

Monoisotopic Mass

358.98925 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-27-2023

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